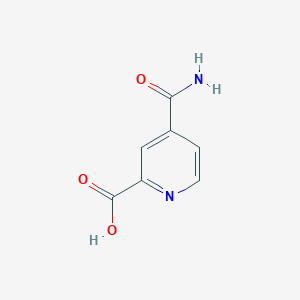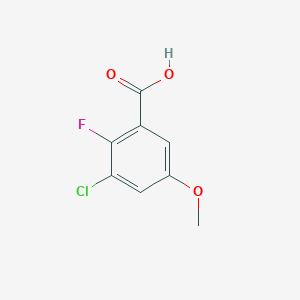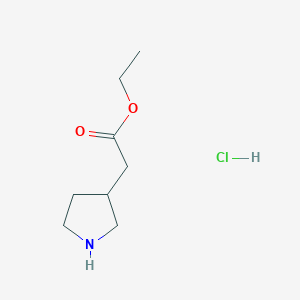
2,4-Difluoro-5-methoxyphenylboronic acid
Übersicht
Beschreibung
“2,4-Difluoro-5-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BF2O3 . It has a molecular weight of 187.94 .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-5-methoxyphenylboronic acid” consists of a phenyl ring substituted with two fluorine atoms, one methoxy group, and a boronic acid group .
Chemical Reactions Analysis
Boronic acids, including “2,4-Difluoro-5-methoxyphenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Physical And Chemical Properties Analysis
“2,4-Difluoro-5-methoxyphenylboronic acid” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 324.0±52.0 °C at 760 mmHg, and a flash point of 149.8±30.7 °C . It has a molar refractivity of 39.9±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 139.1±5.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Boronic acid derivatives, such as 2,4-Difluoro-5-methoxyphenylboronic acid, have been studied for their role in fluorescence quenching mechanisms. A study by Geethanjali et al. (2015) explored the fluorescence quenching of similar boronic acid derivatives using steady-state fluorescence measurements, providing insights into the static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assembly Design
Boronic acids, including 2,4-Difluoro-5-methoxyphenylboronic acid, are integral in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported on the assembly of phenylboronic acids due to the formation of hydrogen bonds, highlighting their potential in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Synthesis
Wang et al. (2018) demonstrated that boronic acids, similar to 2,4-Difluoro-5-methoxyphenylboronic acid, can act as catalysts in organic synthesis, particularly in dehydrative condensation between carboxylic acids and amines. This study underscores the importance of boronic acids in facilitating key reactions in organic chemistry (Wang, Lu, & Ishihara, 2018).
Cross-Coupling Reactions
In the field of organic synthesis, boronic acids are used in palladium-catalyzed cross-coupling reactions. Research by Eguchi, Hoshino, and Ayame (2002) on arylboronic acids, including methoxyphenylboronic acid, highlights their role in synthesizing various organic compounds (Eguchi, Hoshino, & Ayame, 2002).
Fluorescent pH Probes
Boronic acid derivatives are employed in the development of fluorescent pH probes. Baruah et al. (2005) synthesized BODIPY dyes with boronic acid derivatives, demonstrating their potential as sensitive and versatile pH sensors (Baruah, Qin, Basarić, De Borggraeve, & Boens, 2005).
Photovoltaic Cell Efficiency
In the field of materials science, boronic acid derivatives have been studied for their role in improving photovoltaic cell efficiency. Al-Otaibi et al. (2020) synthesized compounds using boronic acid derivatives and analyzed their light harvesting properties, demonstrating their applicability in dye-sensitized solar cells (Al-Otaibi, Mary, Thomas, & Narayana, 2020).
Liquid Crystal Synthesis
Gray et al. (1989) explored the use of arylboronic acids, similar in structure to 2,4-Difluoro-5-methoxyphenylboronic acid, in synthesizing liquid crystals. Their research provided insights into the properties of these materials, which are crucial in display technologies (Gray, Hird, Lacey, & Toyne, 1989).
Triplet Activity Enhancement
Research on boron complexes with methoxyphenyl groups by Huang et al. (2018) demonstrated a significant increase in triplet quantum yield, showing potential applications in areas such as organic phosphors and imaging (Huang, Zhang, Chen, Miao, Trindle, Wang, Luo, & Zhang, 2018).
Safety and Hazards
“2,4-Difluoro-5-methoxyphenylboronic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, wearing personal protective equipment, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary target of 2,4-Difluoro-5-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
2,4-Difluoro-5-methoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2,4-Difluoro-5-methoxyphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound’s molecular weight is 18794 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 2,4-Difluoro-5-methoxyphenylboronic acid’s action are primarily observed in its role in the Suzuki–Miyaura coupling reaction . The compound facilitates the formation of carbon–carbon bonds, contributing to the synthesis of complex organic compounds . It has been used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .
Action Environment
The action of 2,4-Difluoro-5-methoxyphenylboronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, requires specific reaction conditions . These include the presence of a transition metal catalyst (typically palladium), and certain temperature and pH conditions
Eigenschaften
IUPAC Name |
(2,4-difluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXDGZARPKGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



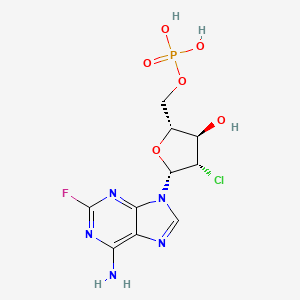
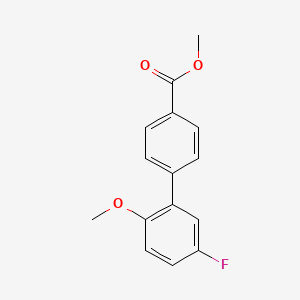
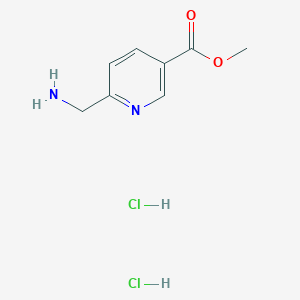
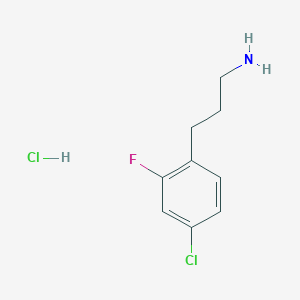

![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)

